Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is a complex organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is notable for its unique structure, which includes diethylamino and diphenyl groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with diethylamine and subsequent cyclization to form the pyrimidine ring. The reaction conditions often require the use of catalysts and solvents such as ethanol or methanol under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced catalysts can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under basic conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) or alkyl halides under various conditions, often requiring a catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Scientific Research Applications
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino and diphenyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-diethylamino)phenyl-2,6-bis(4-(4-aminophenoxy)phenyl)pyridine: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical and biological properties.
4-Amino-N-[2-(diethylamino)ethyl]benzamide: This compound has a similar diethylamino group but differs in its overall structure and applications.
Uniqueness
Ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research.
Properties
CAS No. |
823792-85-4 |
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Molecular Formula |
C23H25N3O2 |
Molecular Weight |
375.5 g/mol |
IUPAC Name |
ethyl 4-(diethylamino)-2,6-diphenylpyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O2/c1-4-26(5-2)22-19(23(27)28-6-3)20(17-13-9-7-10-14-17)24-21(25-22)18-15-11-8-12-16-18/h7-16H,4-6H2,1-3H3 |
InChI Key |
JXHJNQLDGFLQOA-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=C1C(=O)OCC)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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